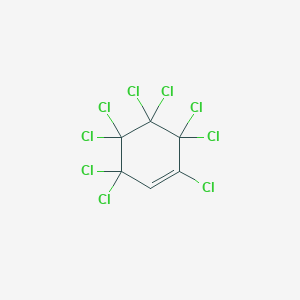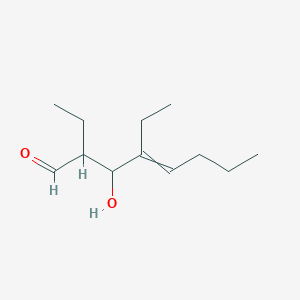![molecular formula C8H9N3O4S2 B14357378 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 91366-67-5](/img/structure/B14357378.png)
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with the molecular formula C8H9N3O4S2 This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a hydroxyethylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe hydroxyethylsulfanyl group is then introduced through a nucleophilic substitution reaction involving a suitable thiol and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzoxadiazole ring can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxadiazole ring can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiodiglycol: A diol with a similar hydroxyethylsulfanyl group but lacking the benzoxadiazole and sulfonamide functionalities.
Sulfanilamide: A simpler sulfonamide compound without the benzoxadiazole ring.
Uniqueness
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its benzoxadiazole ring, sulfonamide group, and hydroxyethylsulfanyl substituent. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds like thiodiglycol or sulfanilamide.
Eigenschaften
CAS-Nummer |
91366-67-5 |
|---|---|
Molekularformel |
C8H9N3O4S2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
7-(2-hydroxyethylsulfanyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C8H9N3O4S2/c9-17(13,14)6-2-1-5(16-4-3-12)7-8(6)11-15-10-7/h1-2,12H,3-4H2,(H2,9,13,14) |
InChI-Schlüssel |
QKSRZYGQQXSGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)




![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)

![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)

